molecular formula C19H29NO7 B14286147 Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate CAS No. 138398-99-9

Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate

Cat. No.: B14286147
CAS No.: 138398-99-9
M. Wt: 383.4 g/mol
InChI Key: PGQVBLNQGOOQPI-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C18H27NO7. It is a derivative of pyridine-2,6-dicarboxylate, which is known for its coordination chemistry and potential applications in various fields. This compound is characterized by the presence of two hydroxyethyl groups and an octyloxy group attached to the pyridine ring, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with 2-hydroxyethyl alcohol and octyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The octyloxy group can be substituted with other alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkoxy or aryloxy derivatives.

Scientific Research Applications

Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile functional groups.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate involves its ability to chelate metal ions through its pyridine and carboxylate groups. This chelation can enhance the stability and solubility of metal complexes, making them more effective in various applications. The hydroxyethyl and octyloxy groups can also interact with biological membranes, potentially leading to antimicrobial and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-dicarboxylic acid: The parent compound, known for its coordination chemistry and biological activity.

    Bis(2-hydroxyethyl) terephthalate: A similar compound with two hydroxyethyl groups but a different aromatic core.

    4-(Octyloxy)pyridine-2,6-dicarboxylic acid: A derivative with an octyloxy group but lacking the hydroxyethyl groups.

Uniqueness

Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate is unique due to the combination of hydroxyethyl and octyloxy groups attached to the pyridine-2,6-dicarboxylate core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

138398-99-9

Molecular Formula

C19H29NO7

Molecular Weight

383.4 g/mol

IUPAC Name

bis(2-hydroxyethyl) 4-octoxypyridine-2,6-dicarboxylate

InChI

InChI=1S/C19H29NO7/c1-2-3-4-5-6-7-10-25-15-13-16(18(23)26-11-8-21)20-17(14-15)19(24)27-12-9-22/h13-14,21-22H,2-12H2,1H3

InChI Key

PGQVBLNQGOOQPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=NC(=C1)C(=O)OCCO)C(=O)OCCO

Origin of Product

United States

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